Cas no 1805388-09-3 (5-(Aminomethyl)-3-cyano-2-(difluoromethyl)-4-fluoropyridine)

5-(Aminomethyl)-3-cyano-2-(difluoromethyl)-4-fluoropyridine 化学的及び物理的性質

名前と識別子

-

- 5-(Aminomethyl)-3-cyano-2-(difluoromethyl)-4-fluoropyridine

-

- インチ: 1S/C8H6F3N3/c9-6-4(1-12)3-14-7(8(10)11)5(6)2-13/h3,8H,1,12H2

- InChIKey: MTSMARNRMXPEOC-UHFFFAOYSA-N

- ほほえんだ: FC1=C(C#N)C(C(F)F)=NC=C1CN

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 237

- 疎水性パラメータ計算基準値(XlogP): 0.2

- トポロジー分子極性表面積: 62.7

5-(Aminomethyl)-3-cyano-2-(difluoromethyl)-4-fluoropyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029047359-1g |

5-(Aminomethyl)-3-cyano-2-(difluoromethyl)-4-fluoropyridine |

1805388-09-3 | 97% | 1g |

$1,475.10 | 2022-04-01 |

5-(Aminomethyl)-3-cyano-2-(difluoromethyl)-4-fluoropyridine 関連文献

-

Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287

-

4. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697

-

Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039

-

Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716

5-(Aminomethyl)-3-cyano-2-(difluoromethyl)-4-fluoropyridineに関する追加情報

Introduction to 5-(Aminomethyl)-3-cyano-2-(difluoromethyl)-4-fluoropyridine (CAS No. 1805388-09-3)

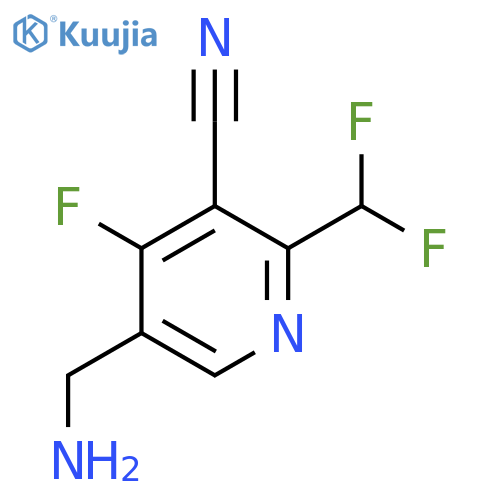

5-(Aminomethyl)-3-cyano-2-(difluoromethyl)-4-fluoropyridine, identified by its CAS number 1805388-09-3, is a fluorinated pyridine derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic molecules that exhibit diverse biological activities, making it a valuable scaffold for the development of novel therapeutic agents.

The structural features of 5-(Aminomethyl)-3-cyano-2-(difluoromethyl)-4-fluoropyridine include a pyridine core substituted with an amino methyl group at the 5-position, a cyano group at the 3-position, and two fluorine atoms at the 2- and 4-positions. These substituents contribute to its unique electronic and steric properties, which are critical for its interaction with biological targets. The presence of both electron-withdrawing (cyano) and electron-donating (amino methyl) groups enhances its potential as a pharmacophore in drug design.

In recent years, there has been a growing interest in fluorinated pyridines due to their ability to improve metabolic stability, binding affinity, and oral bioavailability of drug candidates. The fluorine atoms in 5-(Aminomethyl)-3-cyano-2-(difluoromethyl)-4-fluoropyridine play a crucial role in modulating these properties, making it an attractive building block for medicinal chemists.

One of the most compelling aspects of this compound is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a central role in many cellular processes, including cell growth, differentiation, and signal transduction. Dysregulation of kinase activity is implicated in various diseases, particularly cancer. The pyridine core and the various substituents in 5-(Aminomethyl)-3-cyano-2-(difluoromethyl)-4-fluoropyridine make it a promising candidate for designing selective kinase inhibitors. Recent studies have demonstrated that fluorinated pyridines can enhance the binding affinity of kinase inhibitors to their target enzymes, leading to more effective therapeutic outcomes.

Furthermore, the compound has shown promise in preclinical studies as a potential treatment for infectious diseases. The structural motif of 5-(Aminomethyl)-3-cyano-2-(difluoromethyl)-4-fluoropyridine resembles known antiviral and antibacterial agents, suggesting its potential as a lead compound for further development. Researchers have explored its activity against various pathogens, including viruses and bacteria, with encouraging results. The fluorine atoms are believed to contribute to its antimicrobial properties by disrupting bacterial cell wall synthesis and viral envelope formation.

The synthesis of 5-(Aminomethyl)-3-cyano-2-(difluoromethyl)-4-fluoropyridine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of fluorine atoms into the pyridine ring is particularly challenging due to their high reactivity and tendency to undergo side reactions. However, advances in synthetic methodologies have made it possible to achieve efficient fluorination reactions, paving the way for large-scale production.

From a computational chemistry perspective, 5-(Aminomethyl)-3-cyano-2-(difluoromethyl)-4-fluoropyridine has been extensively studied using various modeling techniques. Molecular docking simulations have revealed that this compound can bind effectively to several biological targets, including kinases and proteases. These studies have provided valuable insights into the interactions between the compound and its targets, helping researchers design more potent and selective derivatives.

The pharmacokinetic properties of 5-(Aminomethyl)-3-cyano-2-(difluoromethyl)-4-fluoropyridine are also of great interest. In vitro studies have shown that this compound exhibits good solubility and stability under physiological conditions, which are essential for its absorption and distribution in the body. Additionally, preliminary pharmacokinetic studies in animal models have indicated that it has a favorable half-life and low toxicity profile.

As research continues to uncover new therapeutic applications for 5-(Aminomethyl)-3-cyano-2-(difluoromethyl)-4-fluoropyridine, collaborations between academic institutions and pharmaceutical companies are becoming increasingly common. These partnerships aim to accelerate the translation of laboratory findings into clinical trials and ultimately bring new treatments to patients in need. The growing body of evidence supporting the potential of this compound underscores its importance as a lead molecule in drug discovery.

In conclusion,5-(Aminomethyl)-3-cyano-2-(difluoromethyl)-4-fluoropyridine (CAS No. 1805388-09-3) is a multifaceted compound with significant promise in pharmaceutical applications. Its unique structural features make it an ideal candidate for developing novel therapeutics targeting various diseases, particularly cancer and infectious disorders. As research progresses, this compound is likely to play an increasingly important role in future drug development efforts.

1805388-09-3 (5-(Aminomethyl)-3-cyano-2-(difluoromethyl)-4-fluoropyridine) 関連製品

- 182683-50-7(Epsilon-V1-2)

- 2229465-60-3(tert-butyl N-4-(1-cyano-1-methylethyl)-2-methylphenylcarbamate)

- 18033-75-5(Silane,methoxydimethyl-)

- 52648-05-2((6-Methylheptyl)triphenylphosphonium Bromide)

- 2470440-56-1((1,3-oxazol-4-yl)methanethiol hydrochloride)

- 941910-69-6(N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide)

- 2171987-50-9(2-(4-hydroxyoxan-4-yl)-2-methylpentanoic acid)

- 749814-89-9(1-(Benzylamino)-5-methylhexan-3-one)

- 1171682-41-9(N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-2-fluorobenzamide)

- 1242268-00-3(Methyl 2-{3-(tert-butoxycarbonyl)amino-1-pyrrolidinyl}-5-nitronicotinate)